

# Ikarugamycin: A Technical Whitepaper on a Polycyclic Tetramate Macrolactam with Diverse Biological Activities

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## Compound of Interest

Compound Name: *Ikarugamycin*

Cat. No.: *B10766414*

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## Abstract

**Ikarugamycin**, a complex polycyclic tetramate macrolactam with the molecular formula  $C_{29}H_{38}N_2O_4$ , is a natural product isolated from *Streptomyces phaeochromogenes*.<sup>[1]</sup> Initially identified for its potent antiprotozoal activity, subsequent research has unveiled a broader spectrum of biological effects, including antibacterial, anticancer, and unique inhibitory actions on fundamental cellular processes. This technical guide provides a comprehensive overview of **Ikarugamycin**, consolidating key quantitative data, detailing experimental protocols for its study, and visualizing its mechanisms of action.

## Physicochemical Properties and Structure

**Ikarugamycin** is characterized by an unusual pentacyclic structure containing a tetramic acid moiety.<sup>[2]</sup> Its molecular weight is 478.62 g/mol.<sup>[2][3]</sup> The compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol, but has limited solubility in water.<sup>[1][4]</sup>

Table 1: Physicochemical Identifiers for **Ikarugamycin**

Property	Value
Molecular Formula	C29H38N2O4[1][2][4][5][6]
Molecular Weight	478.62 g/mol [2][3][6]
CAS Number	36531-78-9[2][3][4][5]
Appearance	White crystalline powder[3][7]
Storage Temperature	-20°C[1][2][3]

## Biological Activities and Quantitative Data

**Ikarugamycin** exhibits a range of biological activities against various cell types and pathogens. These activities are summarized below with their corresponding quantitative measures.

### Antiprotozoal Activity

**Ikarugamycin** was first recognized for its potent activity against the protozoan *Trichomonas vaginalis*. [1][2]

Table 2: Antiprotozoal Activity of **Ikarugamycin**

Organism	IC50 / MIC	Reference
<i>Trichomonas vaginalis</i>	0.3–1.25 µg/mL (MIC)	[2][7]
<i>Tetrahymena pyriformis</i> W	1.0 µg/mL (MIC)	[7]
<i>Entamoeba histolytica</i>	2–10 µg/mL (MIC)	[7]

### Antibacterial Activity

**Ikarugamycin** demonstrates selective activity against Gram-positive bacteria, with notable efficacy against methicillin-resistant *Staphylococcus aureus* (MRSA). [2][8] It is also effective against intracellular *S. aureus*. [9]

Table 3: Antibacterial Activity of **Ikarugamycin**

Organism	MIC	MBC	Reference
Methicillin-resistant Staphylococcus aureus (MRSA)	2–4 µg/mL	-	[8]
Staphylococcus aureus	0.6 µg/mL	5 µg/mL	[10]

## Anticancer and Cytotoxic Activity

**Ikarugamycin** exhibits cytotoxic effects in various cancer cell lines, primarily through the induction of apoptosis.[4][5]

Table 4: Cytotoxic Activity of **Ikarugamycin**

Cell Line	IC50	Reference
HL-60 (human promyelocytic leukemia)	221.3 nM	[4][5]
H1299 (human non-small cell lung carcinoma)	2.7 ± 0.3 µM (inhibition of CME)	[11][12]

## Inhibition of Clathrin-Mediated Endocytosis (CME)

A significant mechanism of action for **Ikarugamycin** is the inhibition of clathrin-mediated endocytosis (CME), a crucial pathway for the cellular uptake of various molecules.[11][12] This inhibition is selective over other endocytic pathways.[11]

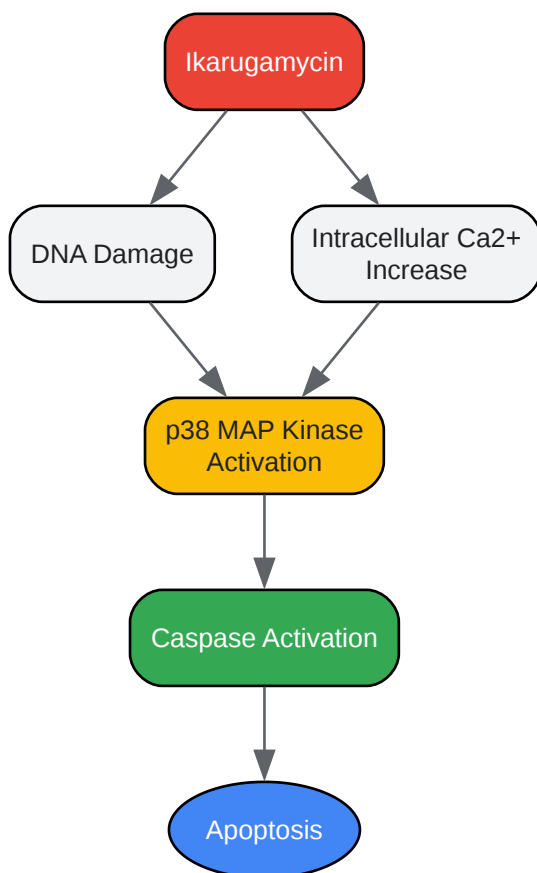
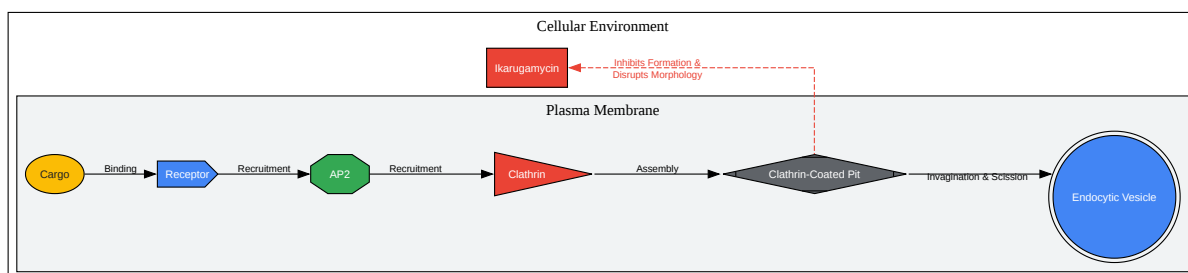
Table 5: Inhibition of Clathrin-Mediated Endocytosis by **Ikarugamycin**

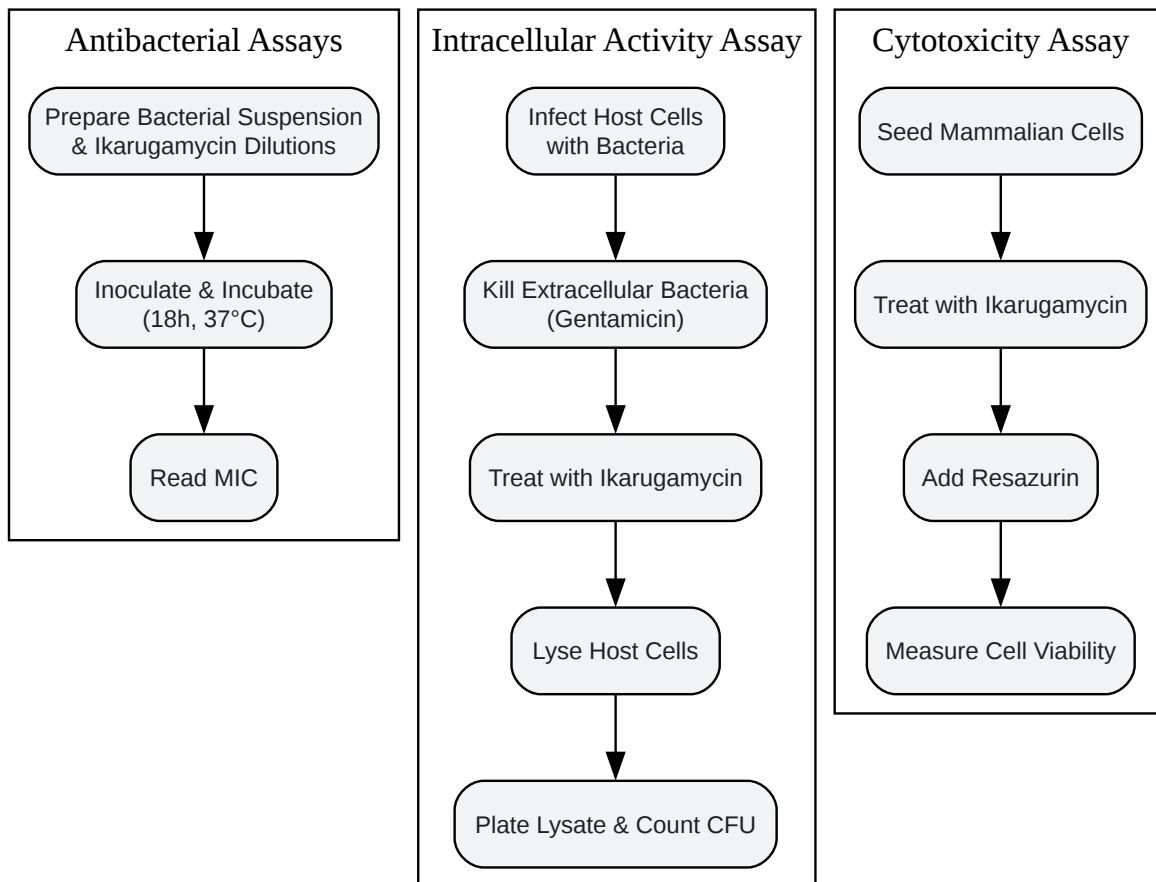
Cell Line	Target Receptor	IC50	Reference
H1299	Transferrin Receptor (TfnR)	2.7 ± 0.3 µM	[11]

## Mechanisms of Action

### Inhibition of Clathrin-Mediated Endocytosis

**Ikarugamycin** acts as a potent inhibitor of CME.[\[11\]](#)[\[12\]](#) This process is fundamental for nutrient uptake, signal transduction, and pathogen entry. The inhibition of CME by **Ikarugamycin** disrupts the morphology of clathrin-coated pits and causes a redistribution of adaptor protein 2 (AP2) and clathrin heavy chain (CHC) to the plasma membrane.[\[11\]](#)





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